molecular formula C9H8F2O2 B1404274 4-(1,1-Difluoroethyl)benzoic acid CAS No. 55805-14-6

4-(1,1-Difluoroethyl)benzoic acid

Cat. No. B1404274
CAS RN: 55805-14-6
M. Wt: 186.15 g/mol
InChI Key: JYOQPEQDJAOTAU-UHFFFAOYSA-N
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Description

“4-(1,1-Difluoroethyl)benzoic acid” is a chemical compound with the CAS Number 55805-14-6 . It has a molecular weight of 186.16 and its IUPAC name is 4-(1,1-difluoroethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “4-(1,1-Difluoroethyl)benzoic acid” is represented by the formula C9H8F2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“4-(1,1-Difluoroethyl)benzoic acid” is a solid at room temperature . It should be stored at 2-8°C . The boiling point of the compound is 180°C .

Scientific Research Applications

Benzoic Acid Derivatives in Food and Cosmetics

Benzoic acid and its derivatives, including 4-(1,1-Difluoroethyl)benzoic acid, are widely present in plant and animal tissues. These compounds are utilized as antibacterial and antifungal preservatives, and as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. They are abundant in the environment and found in water, soil, and air, leading to common human exposure (del Olmo, Calzada, & Nuñez, 2017).

Computational Chemistry and Metabolism Studies

A study explored the metabolic fate of substituted benzoic acids, including fluorinated derivatives, in rats. This research used computational chemistry and NMR spectroscopy to understand the molecular properties influencing metabolism, which could inform drug design and environmental impact assessments (Ghauri et al., 1992).

Toxicity Assessment

Research on the toxic properties of benzoic acid derivatives, including 4-(1,1-Difluoroethyl)benzoic acid, has been conducted to evaluate their safety. This includes studies on the impact on the hepatorenal system and other organs, which is crucial for understanding their potential risks in various applications (Gorokhova et al., 2020).

Pharmaceutical Research and Development

Benzoic acid is a model compound in pharmaceutical research. Studies on benzoic acid and its derivatives, including their phase behavior in aqueous and organic solutions, provide essential information for drug development and process design in the pharmaceutical industry (Reschke et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(1,1-difluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQPEQDJAOTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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